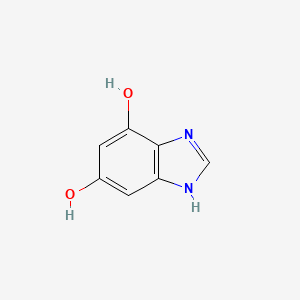

1H-Benzimidazole-4,6-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

68246-04-8 |

|---|---|

Molecular Formula |

C7H6N2O2 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

1H-benzimidazole-4,6-diol |

InChI |

InChI=1S/C7H6N2O2/c10-4-1-5-7(6(11)2-4)9-3-8-5/h1-3,10-11H,(H,8,9) |

InChI Key |

GHDGGQKBKJQMEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Benzimidazole 4,6 Diol and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnection Approaches to the 1H-Benzimidazole-4,6-diol Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For this compound, the primary disconnection strategy involves breaking the C-N bonds of the imidazole (B134444) ring. This leads to two key precursors: a suitably substituted 1,2-diaminobenzene derivative and a one-carbon (C1) synthon.

A logical disconnection of the benzimidazole (B57391) core breaks the two N-C bonds of the imidazole ring, leading back to a 1,2,3,5-tetrasubstituted benzene (B151609) derivative. Specifically, for this compound, this disconnection points to 1,2-diaminobenzene-3,5-diol as the key aromatic diamine precursor. The second component would be a one-carbon electrophile, such as formic acid or one of its derivatives, which can participate in a cyclocondensation reaction.

Further retrosynthetic analysis of the 1,2-diaminobenzene-3,5-diol precursor would involve functional group interconversion (FGI) of the amino groups. These can be envisioned as arising from the reduction of nitro groups. Thus, a plausible starting material for the synthesis of the diamine precursor is 1,5-dihydroxy-2,4-dinitrobenzene. The hydroxyl groups are activating and ortho-, para-directing, which would facilitate the initial dinitration of a 1,3-dihydroxybenzene (resorcinol) derivative. Protecting the hydroxyl groups may be necessary during the synthesis to avoid unwanted side reactions. The synthesis of chiral polyhydroxylated benzimidazoles has been achieved through a tandem radical β-fragmentation of an anomeric alkoxy radical and subsequent intramolecular cyclization, showcasing advanced strategies for constructing such systems nih.gov.

Novel Reaction Pathways for the Construction of the Benzimidazole Ring System Bearing Dihydroxyl Functionality

The construction of the benzimidazole ring is most commonly achieved through the condensation of an o-phenylenediamine with a carbonyl compound or its equivalent. Recent research has focused on developing novel, more efficient, and environmentally benign methodologies.

Cyclocondensation Reactions with Carbonyl Precursors and Aromatic Diamines

The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental and widely used method for synthesizing benzimidazoles. In the case of this compound, the reaction would involve the condensation of 1,2-diaminobenzene-3,5-diol with a suitable C1 source. The direct condensation of o-phenylenediamines with aldehydes can sometimes lead to a mixture of 1,2-disubstituted and 2-substituted benzimidazoles iosrjournals.org. However, careful control of reaction conditions and the choice of catalyst can favor the formation of the desired product.

Various catalysts have been employed to promote this cyclocondensation, including both homogeneous and heterogeneous systems. The use of p-toluenesulfonic acid (p-TSOH) has been reported for the synthesis of benzimidazole derivatives from o-phenylenediamine and various aldehydes and carboxylic acids orientjchem.org. The reaction conditions, such as solvent and temperature, play a crucial role in the efficiency of the synthesis.

| Catalyst | Carbonyl Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| p-TSOH | Various aldehydes | DMF | 80 | High | orientjchem.org |

| p-TSOH | Various carboxylic acids | Toluene | Reflux | High | orientjchem.org |

| None (grinding) | Various aldehydes | Solvent-free | 140 | Good | researchgate.net |

| NH4Cl | Various aldehydes | Ethanol | 80-90 | Moderate to Good | niscpr.res.inresearchgate.net |

| Er(OTf)3 | Electron-rich aldehydes | - | - | High | beilstein-journals.orgmdpi.com |

Palladium-Catalyzed Cyclization Strategies

Palladium-catalyzed reactions have emerged as powerful tools for the formation of C-N bonds and the construction of heterocyclic systems, including benzimidazoles. These methods often offer mild reaction conditions and broad functional group tolerance. Palladium-catalyzed C-N cross-coupling reactions are valuable for synthesizing anilines and their derivatives, which can be precursors to benzimidazoles nih.govbenthamscience.comresearchgate.net.

One strategy involves the intramolecular C-N bond formation from a suitably functionalized aniline derivative. For the synthesis of this compound, this could involve a palladium-catalyzed cyclization of a precursor derived from a dihydroxyaniline. Palladium catalysts can facilitate the intramolecular amination of alkenes, providing access to nitrogen-containing heterocycles organic-chemistry.org. While not a direct synthesis of benzimidazoles, this highlights the capability of palladium to mediate C-N bond formation.

Another approach is the palladium-catalyzed carbonylation and subsequent cyclization. While specific examples for dihydroxybenzimidazoles are not prevalent, the general methodology holds promise.

| Palladium Catalyst | Reactants | Reaction Type | Key Features | Reference |

| Pd(OAc)2/Buchwald ligands | Aryl halides and amines | C-N Coupling | Forms aniline precursors | nih.gov |

| Pd(CH3CN)2Cl2 | Alkenes and tosyl-protected amines | Intramolecular Amination | Forms N-heterocycles | organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of benzimidazoles is an area of active research, focusing on the reduction of hazardous waste and the use of sustainable resources.

Performing reactions in the absence of a solvent minimizes the environmental impact and simplifies product purification. The synthesis of benzimidazole derivatives has been successfully achieved under solvent-free conditions by grinding the reactants together, often with a solid-supported catalyst or by simply heating the neat reaction mixture researchgate.netnih.gov. For instance, the condensation of o-phenylenediamine with aldehydes can be carried out by grinding at room temperature followed by heating to afford the desired benzimidazoles in good yields researchgate.net.

The development of recyclable and environmentally benign catalysts is a cornerstone of green chemistry. Several eco-friendly catalytic systems have been reported for benzimidazole synthesis.

Recyclable Catalysts: Copper(II)-supported on alginate hydrogel beads has been developed as a recyclable and environmentally friendly catalyst for the synthesis of benzimidazole derivatives in a water-ethanol solvent system at room temperature nih.gov. This catalyst demonstrated high loading capacity and could be reused for at least three cycles without a significant loss of activity nih.gov. Er(OTf)3 has also been used as a recyclable catalyst for the selective synthesis of benzimidazole derivatives beilstein-journals.orgmdpi.com.

Natural Acid Catalysts: Fruit juices, such as those from Cocos nucifera L., Citrus limetta, and Citrus sinensis L., have been utilized as natural acid catalysts for the solvent-free synthesis of benzimidazoles at room temperature, providing good to excellent yields researchgate.net.

Nanocatalysts: Supported gold nanoparticles (AuNPs), particularly Au/TiO2, have been shown to be effective catalysts for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes under ambient conditions nih.govmdpi.com. These catalysts can be recovered and reused multiple times. Similarly, TiO2 nanoparticles decorated with Co-Schiff base-g-C3N4 have been used as an efficient photocatalyst for the one-pot synthesis of benzimidazoles under visible light .

| Catalyst System | Reaction Conditions | Key Advantages | Yield (%) | Reference |

| Cu(II)-alginate beads | Water-ethanol, RT | Recyclable, mild conditions | 70-94 | nih.gov |

| Fruit Juices | Solvent-free, RT | Natural, eco-friendly | 76-95 | researchgate.net |

| Au/TiO2 | CHCl3:MeOH, 25 °C | Recyclable, high selectivity | High | nih.govmdpi.com |

| Er(OTf)3 | - | Recyclable, high yields | High | beilstein-journals.orgmdpi.com |

| Nano-Ni(II)/Y zeolite | Solvent-free | High yields, short reaction time | Good to excellent | nih.gov |

| Microwave irradiation | Various | Reduced reaction times | - | figshare.com |

Microwave-Assisted and Ultrasonic Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. jocpr.comarkat-usa.org This technology utilizes the ability of polar molecules to absorb microwave energy, resulting in rapid and uniform heating of the reaction mixture. jocpr.com Similarly, ultrasonic irradiation provides an alternative energy source for promoting chemical reactions through the phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones.

The synthesis of benzimidazole derivatives, in general, has been shown to be amenable to both microwave and ultrasonic promotion. Microwave-assisted synthesis of various benzimidazole derivatives has been reported to significantly reduce reaction times and improve yields. jocpr.comnih.gov For instance, the condensation of o-phenylenediamines with aldehydes or carboxylic acids, a common route to benzimidazoles, can be efficiently carried out under microwave irradiation, often in solvent-free conditions or using environmentally friendly solvents like water. jchemrev.comtandfonline.com

Ultrasonic irradiation has also proven effective in the synthesis of benzimidazoles. ichem.mdresearchgate.netbenthamdirect.com One-pot syntheses involving the condensation of o-phenylenediamines with aldehydes have been successfully conducted under ultrasonic conditions, offering advantages such as shorter reaction times, higher yields, and simpler work-up procedures. ichem.md The use of catalysts, such as nano-catalysts, in conjunction with ultrasound can further enhance reaction efficiency and allow for catalyst recycling. ichem.md

While specific examples detailing the microwave-assisted or ultrasonic synthesis of this compound are not extensively documented in the provided search results, the successful application of these techniques to a wide range of benzimidazole derivatives strongly suggests their potential applicability. The key advantages of these methods are summarized in the table below.

| Technique | Key Advantages | Typical Reaction Time Reduction | Yield Improvement |

| Microwave-Assisted Synthesis | Rapid and uniform heating, reduced reaction times, higher yields, potential for solvent-free reactions. jocpr.comarkat-usa.org | From hours to minutes. preprints.org | Often significant improvements over conventional methods. jocpr.compreprints.org |

| Ultrasonic Synthesis | Enhanced reaction rates, milder reaction conditions, shorter reaction times, improved yields. ichem.mdresearchgate.net | Can be significantly shorter than conventional methods. mdpi.com | Generally high yields are reported. ichem.mdresearchgate.net |

These advanced energy sources offer greener and more efficient alternatives for the synthesis of the 1H-benzimidazole scaffold, and their application to the specific synthesis of this compound and its derivatives warrants further investigation.

Functionalization Strategies for the this compound Scaffold

The strategic functionalization of the this compound core is essential for modulating its physicochemical and biological properties. This section explores various synthetic methodologies for introducing diverse substituents onto the benzimidazole nucleus and at the hydroxyl groups.

Electrophilic Aromatic Substitution Reactions on the Benzimidazole Nucleus

The benzene ring of the this compound scaffold is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl groups and the imidazole ring. However, the regioselectivity of these reactions can be complex and is influenced by the reaction conditions and the nature of the electrophile. Potential electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The positions most susceptible to electrophilic attack are the 5- and 7-positions, which are ortho and para to the activating hydroxyl groups.

Nucleophilic Substitution at the Hydroxyl Groups

The hydroxyl groups at the 4- and 6-positions of the this compound scaffold are amenable to a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. These reactions typically involve the conversion of the hydroxyl groups into better leaving groups or their deprotonation to form more nucleophilic alkoxides.

Common transformations include:

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base (e.g., Williamson ether synthesis) to form the corresponding ethers.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base to yield esters.

Conversion to Halides: Treatment with reagents such as thionyl chloride or phosphorus halides to replace the hydroxyl groups with halogen atoms.

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In this approach, a directing group on the aromatic ring coordinates to an organometallic base (typically an alkyllithium reagent), directing deprotonation to the adjacent ortho position. The resulting organometallic species can then be quenched with various electrophiles to introduce a wide range of substituents.

For the this compound scaffold, the imidazole nitrogen and the hydroxyl groups could potentially serve as directing groups. For instance, after protection of the hydroxyl groups, the N-H proton of the imidazole ring could be deprotonated, followed by a second deprotonation at an adjacent carbon atom. Alternatively, a directing group could be installed on one of the imidazole nitrogens to control the regioselectivity of the metalation.

Transition Metal-Catalyzed Cross-Coupling Reactions at Diverse Positions

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. To apply these reactions to the this compound scaffold, it is first necessary to introduce a suitable handle, typically a halogen atom or a triflate group, at the desired position.

This can be achieved through electrophilic halogenation of the benzene ring or by conversion of the hydroxyl groups into triflates. Once the halogenated or triflated derivative is obtained, it can be subjected to a variety of cross-coupling reactions to introduce aryl, alkyl, alkynyl, or amino groups at specific positions on the benzimidazole core.

| Reaction | Bond Formed | Typical Reactants |

| Suzuki Coupling | C-C | Aryl/vinyl boronic acid or ester |

| Heck Coupling | C-C | Alkene |

| Sonogashira Coupling | C-C | Terminal alkyne |

| Buchwald-Hartwig Amination | C-N | Amine |

The ability to functionalize the this compound scaffold at various positions using these modern synthetic methods provides access to a vast chemical space of novel derivatives with potentially interesting and useful properties.

Functionalization at the N-H Position of the Benzimidazole Imidazole Ring

The imidazole moiety of the benzimidazole ring system possesses an acidic N-H proton, providing a key site for a variety of functionalization reactions. These modifications are instrumental in modulating the physicochemical and pharmacological properties of the resulting derivatives. The primary strategies for N-H functionalization include N-alkylation, N-arylation, and N-acylation.

For benzimidazole derivatives in general, N-alkylation is commonly achieved by reacting the benzimidazole core with alkyl halides in the presence of a base. The choice of base and solvent can significantly influence the reaction's efficiency and regioselectivity, particularly in cases of unsymmetrical benzimidazoles. Common bases include potassium carbonate and sodium hydride. Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.

N-arylation of benzimidazoles, which introduces an aryl group at the N-1 position, is typically accomplished through copper- or palladium-catalyzed cross-coupling reactions. These methods offer a broad substrate scope, allowing for the introduction of a diverse range of aryl and heteroaryl moieties.

N-acylation, the introduction of an acyl group, can be performed using acyl chlorides or anhydrides. This functionalization is often used to introduce specific functionalities or to serve as a protecting group strategy during multi-step syntheses.

While these general methodologies are well-established for many benzimidazole derivatives, their application to this compound requires careful consideration of the two phenolic hydroxyl groups. These groups are also acidic and can compete with the N-H proton for reaction, potentially leading to a mixture of N- and O-functionalized products. Therefore, selective N-H functionalization of this compound would likely necessitate the use of protecting groups for the hydroxyl functions or the development of highly regioselective reaction conditions.

Table 1: General Conditions for N-H Functionalization of Benzimidazoles

| Reaction Type | Reagents | Base | Solvent | Conditions |

| N-Alkylation | Alkyl halide | K₂CO₃ or NaH | DMF, Acetonitrile | Conventional heating or Microwave |

| N-Arylation | Aryl halide | Cs₂CO₃ or K₃PO₄ | Dioxane, Toluene | Pd or Cu catalyst, Ligand |

| N-Acylation | Acyl chloride | Pyridine or Et₃N | CH₂Cl₂, THF | Room temperature or gentle heating |

Stereochemical Considerations in the Synthesis of Chiral this compound Derivatives

The development of chiral drugs is a cornerstone of modern pharmacology, as different enantiomers of a molecule can exhibit vastly different biological activities. The synthesis of chiral this compound derivatives, where a stereocenter is introduced, presents a significant synthetic challenge that can be addressed through several key strategies.

One common approach is the use of chiral auxiliaries . A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. For the synthesis of chiral this compound derivatives, a chiral auxiliary could be attached to the N-H position of the imidazole ring. Subsequent reactions, such as an alkylation or an aldol (B89426) reaction at a substituent on the benzimidazole core, would then proceed with a high degree of diastereoselectivity, controlled by the steric and electronic properties of the chiral auxiliary.

Another powerful strategy is asymmetric catalysis . This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. Chiral metal complexes or organocatalysts can be employed to catalyze key bond-forming reactions in a stereoselective manner. For instance, an asymmetric reduction of a ketone substituent on the benzimidazole ring could be used to generate a chiral alcohol.

Finally, chiral pool synthesis utilizes readily available and enantiomerically pure starting materials from natural sources, such as amino acids or carbohydrates. These chiral building blocks can be incorporated into the synthesis of the target molecule, transferring their stereochemistry to the final product.

The choice of strategy will depend on the specific structure of the desired chiral derivative and the location of the stereocenter. For derivatives of this compound, the presence of the hydroxyl groups may influence the choice of reaction conditions and catalysts to avoid undesired side reactions.

Scale-Up and Process Chemistry Research for this compound Production

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process is a complex undertaking that requires significant research and development in process chemistry. The primary goals of scale-up are to ensure the process is safe, cost-effective, environmentally friendly, and consistently produces the target compound with the desired purity and yield.

For the production of this compound, several key factors would need to be addressed during process development. A critical first step is the selection of a robust and scalable synthetic route. While numerous methods exist for the synthesis of the benzimidazole core, not all are amenable to large-scale production. For instance, reactions that require cryogenic temperatures, hazardous reagents, or extensive chromatographic purification are generally avoided.

A common industrial approach to benzimidazole synthesis involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative. In the case of this compound, this would necessitate a starting material such as 1,2-diamino-3,5-dihydroxybenzene or a protected version thereof. The availability and cost of such a starting material would be a major consideration.

Process optimization is a crucial aspect of scale-up. This involves a systematic study of all reaction parameters, including temperature, pressure, reaction time, stoichiometry of reactants, and catalyst loading, to identify the optimal conditions for maximizing yield and minimizing impurities. The use of Design of Experiments (DoE) is a powerful statistical tool for efficiently exploring the parameter space.

Safety considerations are paramount in industrial chemistry. A thorough hazard and operability (HAZOP) study would be conducted to identify and mitigate any potential safety risks associated with the process, such as runaway reactions, toxic byproducts, or flammable solvents.

Downstream processing , which includes product isolation, purification, and drying, is another critical component of scale-up. The goal is to develop efficient and scalable methods to obtain the final product in the desired physical form and with the required purity for its intended application. This may involve crystallization, filtration, and drying under controlled conditions.

Finally, green chemistry principles are increasingly important in modern pharmaceutical manufacturing. This includes the use of less hazardous solvents, minimizing waste generation, and developing catalytic and more atom-economical reactions.

Table 2: Key Considerations for the Scale-Up of this compound Production

| Area of Focus | Key Considerations |

| Route Selection | - Availability and cost of starting materials- Number of synthetic steps- Avoidance of hazardous reagents and extreme conditions |

| Process Optimization | - Maximization of yield and purity- Minimization of reaction time and byproducts- Use of statistical methods (e.g., DoE) |

| Safety | - Hazard identification and risk assessment (HAZOP)- Control of reaction exotherms- Safe handling of all materials |

| Downstream Processing | - Efficient and scalable isolation and purification methods- Control of crystal form and particle size- Efficient drying procedures |

| Green Chemistry | - Use of environmentally benign solvents- Waste minimization- Development of catalytic and atom-economical processes |

Computational Chemistry and Theoretical Investigations of 1h Benzimidazole 4,6 Diol

Quantum Chemical Calculations of Electronic Structure and Energetics of 1H-Benzimidazole-4,6-diol

Quantum chemical calculations are fundamental to understanding the electronic behavior and energy of this compound. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wavefunction, from which various properties can be derived.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of benzimidazole (B57391) derivatives due to its favorable balance of accuracy and computational cost. researchgate.netinpressco.com By using functionals such as B3LYP paired with basis sets like 6-31G(d,p) or 6-311G(d,p), the geometry of this compound can be optimized to find its most stable conformation. researchgate.netinpressco.comnih.govresearchgate.net

This optimization process yields crucial data on its structural parameters. mdpi.com The results from such calculations provide a detailed picture of the molecule's three-dimensional structure. Furthermore, DFT calculations are employed to compute thermodynamic properties, including zero-point vibrational energies, enthalpy, and Gibbs free energy, which are essential for understanding the molecule's stability and energetics. nih.gov

Table 1: Representative Predicted Ground State Properties for a Benzimidazole Derivative using DFT (B3LYP/6-311G(d,p))

This table illustrates the type of data obtained from DFT calculations for benzimidazole derivatives. Specific values for this compound would require dedicated computation.

| Property | Predicted Value |

| Total Energy | (Calculated in Hartrees) |

| Zero-Point Energy | (Calculated in kcal/mol) |

| Dipole Moment | (Calculated in Debye) |

| C4-C5 Bond Length | ~1.39 Å |

| N1-C2 Bond Length | ~1.38 Å |

| C4-O Bond Length | ~1.36 Å |

| C-N-C Bond Angle | ~108° |

| Benzene (B151609) Ring Dihedral Angle | <1° (near planar) |

Ab Initio Methods for Excited State Analysis

Ab initio (from first principles) methods are crucial for studying the behavior of molecules in their electronically excited states. While computationally more demanding than DFT, methods like Configuration Interaction Singles (CIS) and Time-Dependent Density Functional Theory (TD-DFT) are used to investigate the photophysical properties of benzimidazole derivatives. researchgate.netresearchgate.netyoutube.com

For a molecule like this compound, which contains both proton-donating hydroxyl groups and proton-accepting nitrogen atoms, these methods are particularly valuable for exploring phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netmdpi.comntu.edu.sgdntb.gov.ua ESIPT is a process where a proton moves from the hydroxyl group to the imidazole (B134444) nitrogen upon photoexcitation. mdpi.comacs.org Computational studies can map the potential energy surfaces of the ground and excited states to determine the energy barriers and reaction pathways for such transfers, explaining the molecule's fluorescence properties. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. taylorandfrancis.comrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com

For this compound, DFT calculations can determine the energies of these frontier orbitals. The HOMO is typically distributed over the electron-rich benzimidazole ring system, while the LUMO's location indicates potential sites for nucleophilic attack. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more easily polarizable and more reactive. researchgate.netsemanticscholar.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzimidazole Derivative

This table shows representative FMO data for a generic benzimidazole. The diol substituents on this compound would influence these values.

| Parameter | Typical Calculated Value (eV) | Implication for Reactivity |

| EHOMO | -5.0 to -6.5 | Indicates electron-donating capability. |

| ELUMO | -1.0 to -2.5 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 | Relates to chemical stability and electronic transitions. |

Molecular Dynamics Simulations of this compound in Solvation Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide invaluable insights into its behavior in a solution, such as water. nih.gov These simulations model the interactions between the solute (this compound) and the solvent molecules, revealing details about the solvation shell, hydrogen bonding networks, and conformational dynamics. nih.govtandfonline.comsemanticscholar.orgacs.org

By simulating the system for nanoseconds or longer, researchers can observe how water molecules arrange around the hydroxyl and imidazole groups, quantifying the strength and lifetime of hydrogen bonds. This information is critical for understanding the molecule's solubility and how the solvent environment influences its tautomeric equilibrium and reactivity.

Tautomerism and Isomerism of this compound: A Computational Perspective

This compound can exist in several tautomeric forms due to the migration of protons. This includes the prototropic tautomerism of the N-H proton within the imidazole ring (between N1 and N3) and the keto-enol tautomerism involving the hydroxyl groups. researchgate.netbeilstein-journals.orgnih.gov

Quantum chemical calculations, particularly DFT, are highly effective at determining the relative stabilities of these different tautomers. researchgate.net By calculating the Gibbs free energy of each possible isomer in both the gas phase and in various solvents (using continuum solvation models like PCM), it is possible to predict which tautomer is the most stable and therefore the most abundant under specific conditions. beilstein-journals.org These studies have shown for other benzimidazoles that the solvent's polarity and hydrogen-bonding capabilities can significantly influence the position of the tautomeric equilibrium. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating these parameters, theoretical results can be compared with experimental spectra to confirm molecular structures and assign spectral features. mdpi.comrsc.org

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. researchgate.netnih.govarxiv.org The resulting theoretical IR spectrum shows absorption bands corresponding to specific molecular vibrations, such as O-H stretching from the diol groups, N-H stretching from the imidazole ring, and C=C/C=N stretching from the aromatic system. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating NMR chemical shifts (¹H, ¹³C, ¹⁵N). rsc.orgdntb.gov.uanih.govresearchgate.netimist.ma These predicted shifts are often in excellent agreement with experimental data, aiding in the structural elucidation and assignment of ambiguous signals. beilstein-journals.orgbeilstein-journals.org

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.netyoutube.comyoutube.com These calculations help identify the nature of the electronic transitions, such as π → π* transitions within the benzimidazole ring system. researchgate.net

Advanced Theoretical Models for Understanding Intramolecular Hydrogen Bonding in this compound

Intramolecular hydrogen bonding (IHB) is a critical factor in determining the structure, stability, and properties of this compound. The presence of hydroxyl groups at the 4 and 6 positions, in proximity to the imidazole nitrogen atoms, allows for the formation of various hydrogen bonding networks. Advanced theoretical models are indispensable for elucidating the nature and strength of these interactions.

Density Functional Theory (DFT) stands as a cornerstone for these investigations, offering a balance between computational cost and accuracy. nih.gov By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can optimize the geometry of this compound and its potential tautomers to identify the most stable conformations. nih.gov The calculated vibrational frequencies can further characterize these structures, with shifts in the O-H and N-H stretching frequencies providing evidence of hydrogen bond formation. researchgate.net

To gain a deeper understanding of the electronic effects of IHB, several analytical tools are employed:

Quantum Theory of Atoms in Molecules (QTAIM): This method, developed by Bader, analyzes the topology of the electron density. researchgate.net The presence of a bond critical point (BCP) between a hydrogen atom and an acceptor atom is a definitive indicator of a hydrogen bond. researchgate.net The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond's strength and nature (covalent vs. electrostatic). researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the donor-acceptor interactions that constitute a hydrogen bond. academicjournals.org It quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a lone pair orbital of the acceptor atom to the antibonding orbital of the donor-hydrogen bond (e.g., n(N) → σ*(O-H)). nih.gov Higher E(2) values indicate stronger hydrogen bonds. academicjournals.org

Non-Covalent Interaction (NCI) Index: The NCI index is a powerful tool for visualizing weak interactions, including hydrogen bonds, in real space. It is based on the electron density and its derivatives, highlighting regions of attractive and repulsive interactions.

The tautomerism of the benzimidazole ring and the orientation of the hydroxyl groups can lead to several possible IHB configurations in this compound. Theoretical models can predict the relative energies of these tautomers and the energy barriers for their interconversion, providing a comprehensive picture of the molecule's dynamic behavior. researchgate.netacs.org

| Hydrogen Bond | Donor-Acceptor Distance (Å) | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density at BCP (∇²ρ) (a.u.) | NBO Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|---|---|

| O4-H···N3 | 1.85 | 0.035 | 0.120 | 8.5 |

| N1-H···O6 | 1.92 | 0.028 | 0.105 | 6.2 |

Machine Learning Applications in Predicting this compound Chemical Behavior

Machine learning (ML) has emerged as a powerful tool in chemical research, enabling the rapid and accurate prediction of molecular properties and behaviors. arxiv.orgresearchgate.net For this compound, ML models can be trained on large datasets of related compounds to predict a wide range of properties, including solubility, lipophilicity, and potential biological activities. nih.gov

The general workflow for applying ML to predict the chemical behavior of this compound involves several key steps:

Data Collection and Curation: A diverse dataset of benzimidazole derivatives with experimentally determined properties is assembled.

Molecular Descriptor Calculation: The chemical structures are converted into numerical representations known as molecular descriptors. These can range from simple 1D descriptors (e.g., molecular weight, atom counts) to more complex 2D (e.g., topological indices, molecular fingerprints) and 3D descriptors (e.g., steric parameters). nih.gov

Model Training and Validation: Various ML algorithms, such as random forests, support vector machines, and neural networks, are trained on the curated dataset. nih.gov The performance of the models is rigorously evaluated using techniques like cross-validation to ensure their predictive power. doi.org

Prediction for this compound: Once a reliable model is established, the molecular descriptors for this compound are calculated and fed into the model to predict its properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are specific applications of ML that aim to establish a mathematical relationship between the chemical structure and the biological activity or physicochemical properties of a compound, respectively. nih.gov For instance, a QSPR model could be developed to predict the aqueous solubility of this compound based on a set of calculated molecular descriptors.

| Descriptor Type | Example Descriptors | Predicted Property |

|---|---|---|

| 1D | Molecular Weight, Number of H-bond donors/acceptors | Solubility |

| 2D | Topological Polar Surface Area (TPSA), Morgan Fingerprints | Permeability |

| 3D | Molecular Surface Area, Volume | Binding Affinity |

Conformational Analysis and Energy Landscapes of this compound and its Derivatives

The biological activity and physicochemical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations of the molecule and to understand the energy barriers that separate them.

The primary source of conformational flexibility in this compound arises from the rotation of the hydroxyl groups. A potential energy surface (PES) scan is a common computational technique used to explore the conformational space. uni-muenchen.de This involves systematically rotating the dihedral angles associated with the C-O bonds of the hydroxyl groups and calculating the energy at each step. The resulting energy profile reveals the low-energy conformations (local minima) and the transition states (saddle points) that connect them.

For more complex derivatives of this compound, where additional rotatable bonds may be present, more sophisticated methods like molecular dynamics (MD) simulations can be employed. acs.org MD simulations model the atomic motions of the molecule over time, providing a dynamic picture of its conformational landscape. By analyzing the trajectory of an MD simulation, one can identify the most populated conformational states and the pathways for conformational change.

The energy landscape of this compound is also influenced by the possibility of tautomerism. beilstein-journals.org Different tautomers will have distinct conformational preferences and relative stabilities. Computational methods can be used to calculate the free energy of different tautomers and conformers, providing a comprehensive understanding of the equilibrium populations of each species in a given environment. researchgate.net

| Tautomer/Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| T1-C1 | Tautomer 1, Conformer 1 (Planar, with two intramolecular H-bonds) | 0.00 |

| T1-C2 | Tautomer 1, Conformer 2 (One OH group rotated) | 3.5 |

| T2-C1 | Tautomer 2, Conformer 1 (Planar, with one intramolecular H-bond) | 1.8 |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 1h Benzimidazole 4,6 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For a molecule like 1H-Benzimidazole-4,6-diol, which can exhibit tautomerism and dynamic proton exchange, advanced NMR techniques are essential for a complete assignment of its proton (¹H) and carbon (¹³C) signals. nih.gov

One-dimensional (1D) NMR spectra often present challenges in interpretation due to signal overlap, especially in the aromatic region. Two-dimensional (2D) NMR experiments resolve this by correlating signals along a second frequency axis, providing clear evidence of connectivity. youtube.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for establishing the connectivity of the protons on the benzene (B151609) ring, for instance, showing a correlation between H-5 and H-7. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps proton signals to the carbon atoms to which they are directly attached (¹JCH coupling). emerypharma.com This allows for the unambiguous assignment of protonated carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying the complete carbon skeleton by showing correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.com It is particularly useful for assigning quaternary (non-protonated) carbons, such as C-3a, C-4, C-6, and C-7a in the benzimidazole (B57391) core. For example, the N-H proton would show correlations to carbons C-2 and C-7a, while the hydroxyl protons would correlate to C-4 and C-6, respectively, confirming their positions. researchgate.netrsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals protons that are close in space, irrespective of their bonding connectivity. NOESY can help confirm assignments by showing through-space correlations, for example, between the proton at C-7 and the hydroxyl proton at C-6. researchgate.net

The following table provides hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound, based on data from related benzimidazole derivatives. rsc.orgsemanticscholar.org

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in DMSO-d₆

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| 2 | 148.5 | 8.10 (s, 1H) | C-3a, C-7a |

| 3a | 135.0 | - | - |

| 4 | 145.0 | - | - |

| 5 | 98.0 | 6.45 (d, 1H) | C-4, C-6, C-7, C-3a |

| 6 | 146.2 | - | - |

| 7 | 105.0 | 6.90 (d, 1H) | C-5, C-6, C-3a, C-7a |

| 7a | 130.0 | - | - |

| N1-H | - | 12.80 (br s, 1H) | C-2, C-7a, C-3a |

| 4-OH | - | 9.10 (s, 1H) | C-4, C-3a, C-5 |

| 6-OH | - | 9.30 (s, 1H) | C-6, C-5, C-7 |

In solution, N-unsubstituted benzimidazoles often undergo rapid proton exchange between the two nitrogen atoms, leading to averaged signals for chemically distinct carbons (e.g., C-4/C-7 and C-5/C-6). beilstein-journals.org Solid-state NMR (ssNMR), particularly using techniques like Cross-Polarization Magic Angle Spinning (CPMAS), can suppress these dynamic processes. conicet.gov.ar This allows for the observation of distinct signals for each carbon in the asymmetric unit of the crystal, providing direct evidence of the molecule's structure in the solid phase. nih.gov Comparing the ¹³C CPMAS spectrum of this compound with its solution spectrum would reveal the effects of crystal packing and hydrogen bonding on its electronic structure and confirm the predominant tautomeric form in the solid state. nih.gov

The dynamic nature of proton transfer in this compound, involving both the imidazole (B134444) and hydroxyl protons, can be investigated using specialized NMR pulse sequences. Techniques such as exchange spectroscopy (EXSY) can be used to measure the rates of these exchange processes. Furthermore, variable temperature (VT) NMR studies can help to slow down or accelerate these dynamics, providing insights into the energy barriers of tautomerization and proton exchange, which are crucial for understanding its chemical reactivity and potential as a proton conductor. beilstein-journals.org

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for an identical reference standard. nih.gov For this compound, a ¹H qNMR experiment would involve accurately weighing the sample and a certified internal standard (e.g., maleic acid or 1,4-bis(trimethylsilyl)benzene) into an NMR tube. govst.edubipm.org By comparing the integral of a well-resolved signal from the analyte with that of the standard, the absolute purity can be calculated. Key experimental parameters, such as a sufficiently long relaxation delay (D1), must be carefully optimized to ensure accurate quantification. bipm.org This method is invaluable for qualifying newly synthesized batches and for monitoring the progress of a reaction by quantifying the formation of the product over time. core.ac.uk

Single-Crystal X-ray Diffraction (SCXRD) Methodologies for Absolute Structure Determination

While NMR provides unparalleled insight into the structure in solution, SCXRD gives the precise atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net Obtaining a suitable single crystal of this compound would allow for the determination of its absolute structure. The resulting 3D model would confirm the atomic connectivity and reveal the molecule's conformation and packing in the crystal lattice. nih.gov

Table 2: Representative Crystallographic Data for a Hypothetical Benzimidazole Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆N₂O₂ |

| Formula Weight | 150.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.226 (1) |

| b (Å) | 8.174 (1) |

| c (Å) | 20.975 (4) |

| β (°) | 97.83 (2) |

| Volume (ų) | 1057.5 (3) |

| Z | 4 |

| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.093 |

Note: Data is illustrative, based on a similar published structure, 1-Benzyl-1H-benzimidazole, for formatting purposes. researchgate.net

Co-crystallization Strategies and Supramolecular Assembly Formation

Co-crystallization is a powerful technique for modulating the physicochemical properties of a compound by combining it in a single crystal lattice with another molecule, known as a coformer. For this compound, its molecular structure offers several key features for forming robust supramolecular assemblies through non-covalent interactions. The imidazole ring contains both a hydrogen bond donor (N-H) and acceptor (N), while the benzene ring is functionalized with two hydroxyl (-OH) groups, which are excellent hydrogen bond donors.

These sites facilitate the formation of strong and directional hydrogen bonds. Co-crystallization strategies for this compound would typically involve selecting coformers that have complementary functional groups, such as:

Carboxylic acids: The -COOH group can interact with the imidazole nitrogen and the hydroxyl groups.

Amides: Primary and secondary amides offer N-H and C=O groups for hydrogen bonding.

Other heterocycles: Pyridines or other nitrogen-containing rings can act as hydrogen bond acceptors.

Through these interactions, intricate supramolecular networks can be formed. For instance, the combination of N-H···O, O-H···N, and O-H···O hydrogen bonds can lead to the formation of one-dimensional tapes, two-dimensional sheets, or complex three-dimensional architectures. The π-system of the benzimidazole ring also allows for π-π stacking interactions, which further stabilize the crystal packing and guide the assembly process.

Table 1: Potential Supramolecular Synthons for this compound

| Interaction Type | Functional Group on this compound | Complementary Coformer Functional Group | Resulting Supramolecular Motif |

|---|---|---|---|

| Hydrogen Bond | Imidazole N-H (Donor) | Carboxylate C=O (Acceptor) | Chain / Tape |

| Hydrogen Bond | Hydroxyl O-H (Donor) | Pyridine N (Acceptor) | Network / Sheet |

| Hydrogen Bond | Imidazole N (Acceptor) | Carboxylic Acid O-H (Donor) | Dimer / Rosette |

| π-π Stacking | Benzimidazole Ring System | Aromatic Rings (e.g., benzene, pyridine) | Columnar Stacks |

Disorder Analysis and Temperature-Dependent Studies of Crystal Structures

In single-crystal X-ray diffraction, structural disorder refers to the situation where atoms or groups of atoms occupy multiple positions within the crystal lattice. For this compound, disorder can arise from several sources:

Tautomerism: The proton on the imidazole ring can potentially be located on either nitrogen atom, leading to two tautomeric forms that might co-exist in the crystal.

Hydroxyl Group Rotation: The O-H groups may exhibit rotational disorder, where the hydrogen atom is not in a fixed position.

Whole-Molecule Disorder: The entire molecule might occupy two or more orientations with different probabilities.

Temperature-dependent crystallographic studies are crucial for analyzing and resolving such disorder. By collecting diffraction data at low temperatures (e.g., 100 K), the thermal motion of atoms is significantly reduced. This often "freezes out" the disorder into a single, well-defined conformation, allowing for a more accurate determination of bond lengths and angles. Furthermore, these studies can reveal subtle structural changes or phase transitions that occur as the crystal is cooled or heated, providing valuable information about the stability of the crystal packing and the energetics of the intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). For this compound, the molecular formula is C₇H₆N₂O₂. HRMS can verify this by providing an experimental mass that is extremely close to the calculated exact mass.

Table 2: HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) | Typical Experimental Mass (Da) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₇H₇N₂O₂⁺ | 151.0499 | 151.0502 | < 2.0 |

| [M-H]⁻ | C₇H₅N₂O₂⁻ | 149.0356 | 149.0353 | < 2.0 |

| [M+Na]⁺ | C₇H₆N₂O₂Na⁺ | 173.0318 | 173.0321 | < 1.8 |

This high precision allows for the confident differentiation of this compound from other molecules that may have the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides detailed structural information by isolating a precursor ion (e.g., the protonated molecule [M+H]⁺) and inducing its fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to deduce the molecule's structure and connectivity.

For this compound, the fragmentation pathway would likely involve characteristic losses related to its functional groups. Key fragmentation steps could include:

Loss of Water (H₂O): Driven by the presence of the hydroxyl groups.

Loss of Carbon Monoxide (CO): A common fragmentation for phenolic compounds.

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the benzimidazole ring system.

By analyzing the m/z values of the product ions, a fragmentation pathway can be proposed, providing strong evidence for the core structure and the nature of its substituents.

Table 3: Plausible MS/MS Fragmentation Pathway for [C₇H₆N₂O₂ + H]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Formula of Product Ion |

|---|---|---|---|

| 151.05 | H₂O | 133.04 | C₇H₅N₂O⁺ |

| 151.05 | CO | 123.06 | C₆H₇N₂O⁺ |

| 123.06 | HCN | 96.06 | C₅H₆NO⁺ |

| 151.05 | HCN | 124.04 | C₆H₆NO₂⁺ |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced technique that separates ions in the gas phase based not only on their m/z ratio but also on their size, shape, and charge. This separation occurs in a drift tube filled with a buffer gas, and the time it takes for an ion to traverse the tube is related to its rotationally averaged collision cross-section (CCS).

For this compound, IMS-MS could be used to:

Separate Isomers: If other isomers (e.g., 1H-Benzimidazole-4,5-diol or 1H-Benzimidazole-5,6-diol) were present in a sample, IMS-MS could potentially separate them even if their fragmentation patterns were similar, as they would likely have different CCS values.

Analyze Tautomers: The different tautomers of the imidazole ring would result in ions with slightly different shapes and dipole moments, which could lead to their separation and characterization by IMS.

Study Conformational Changes: By varying the energy in the system, it is possible to study the conformational landscape of the molecule in the gas phase.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). For this compound, these techniques are essential for confirming its structure.

FT-IR Spectroscopy: Particularly sensitive to polar bonds, it would clearly show the presence of the O-H and N-H groups through their characteristic broad stretching vibrations.

Raman Spectroscopy: Complements FT-IR and is often more sensitive to the non-polar aromatic ring vibrations.

The positions of the O-H and N-H stretching bands can also provide insight into the extent of hydrogen bonding in the solid state. Stronger hydrogen bonds tend to broaden the peaks and shift them to lower wavenumbers.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| O-H Stretch | Hydroxyl | 3200 - 3500 (broad) | Strong | Weak |

| N-H Stretch | Imidazole | 3100 - 3300 (broad) | Medium | Weak |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium | Strong |

| C=C / C=N Stretch | Aromatic/Imidazole Ring | 1500 - 1650 | Strong | Strong |

| C-O Stretch | Phenolic | 1200 - 1300 | Strong | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization Methodologies

Electronic spectroscopy techniques, such as UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, are used to characterize the electronic transitions and photophysical properties of a molecule. The benzimidazole core is a known chromophore due to its conjugated π-electron system.

UV-Vis Spectroscopy: An absorption spectrum of this compound would be expected to show characteristic absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system. The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent environment and the substitution pattern on the ring. The hydroxyl groups, being electron-donating, are expected to cause a bathochromic (red) shift compared to unsubstituted benzimidazole.

Fluorescence Spectroscopy: Many benzimidazole derivatives are known to be fluorescent. Upon excitation with light of an appropriate wavelength (typically near its λ_max), this compound may exhibit fluorescence, emitting light at a longer wavelength (a Stokes shift). The fluorescence emission spectrum, quantum yield, and lifetime are key parameters that define its utility as a potential fluorophore. The presence of intramolecular hydrogen bonds can significantly influence these properties, sometimes leading to phenomena like excited-state intramolecular proton transfer (ESIPT).

Table 5: Expected Photophysical Properties of this compound

| Property | Technique | Expected Observation | Information Gained |

|---|---|---|---|

| Absorption Maxima (λ_max) | UV-Vis Spectroscopy | ~280-300 nm | Energy of π→π* electronic transitions |

| Molar Absorptivity (ε) | UV-Vis Spectroscopy | > 5,000 M⁻¹cm⁻¹ | Probability of electronic transition |

| Emission Maxima (λ_em) | Fluorescence Spectroscopy | > 320 nm | Energy of fluorescence emission |

| Quantum Yield (Φ_F) | Fluorescence Spectroscopy | Variable | Efficiency of the fluorescence process |

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of optically active compounds. While this compound itself is achiral, chiral derivatives can be synthesized, for instance, by introducing a chiral substituent at one of the nitrogen atoms or a chiral side chain. The CD spectrum of such a derivative would be crucial for determining its absolute configuration and conformational preferences in solution.

The benzimidazole ring system is the primary chromophore in these derivatives. The electronic transitions of this aromatic system, typically in the UV region, will give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the atoms, making CD spectroscopy an excellent tool for distinguishing between enantiomers. For example, the enantiomers of a chiral this compound derivative would be expected to show mirror-image CD spectra.

Research on other chiral benzimidazole derivatives has demonstrated the utility of CD spectroscopy in assigning stereochemistry. For instance, the stereochemistry of the chiral carbon atom alpha to the benzimidazole moiety in C-nucleoside analogs has been successfully correlated with their CD spectra. acs.org Similarly, chiroptical sensors based on chiral benzimidazole structures have been developed, where changes in the CD spectrum upon binding to an analyte are used for chiral recognition. researchgate.net

For a hypothetical chiral derivative, such as (R)- and (S)-1-(1-phenylethyl)-1H-benzimidazole-4,6-diol, the CD spectrum would be dominated by the electronic transitions of the benzimidazole chromophore, perturbed by the chiral field of the stereocenter. The interaction between the transition dipole moments of the benzimidazole and phenyl chromophores would likely result in complex CD spectra, from which the absolute configuration could be determined by comparison with theoretical calculations or with spectra of structurally related compounds.

Illustrative CD Spectral Data for a Chiral this compound Derivative

The following interactive table presents hypothetical CD spectral data for the enantiomers of a chiral this compound derivative to illustrate the expected results.

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (R)-enantiomer | 290 | +15,000 |

| (R)-enantiomer | 250 | -20,000 |

| (S)-enantiomer | 290 | -15,000 |

| (S)-enantiomer | 250 | +20,000 |

Note: The data in this table is illustrative and intended to represent the typical mirror-image relationship observed in the CD spectra of enantiomers.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS can provide valuable information about the different chemical environments of its constituent atoms: carbon, nitrogen, and oxygen. The core-level binding energies of these elements are sensitive to their local chemical environment, including their oxidation state and the nature of their bonding partners.

The C 1s spectrum of this compound would be expected to be a composite of several peaks corresponding to the different types of carbon atoms in the molecule: C-C/C-H in the benzene ring, C-O of the hydroxyl groups, C-N in the imidazole ring, and the specific N-C-N carbon of the imidazole ring. Similarly, the N 1s spectrum could potentially resolve the two different nitrogen environments in the imidazole ring (the pyrrole-type -NH- and the pyridine-type -N=). The O 1s spectrum would primarily correspond to the oxygen atoms of the two hydroxyl groups.

Studies on other benzimidazole compounds have shown that XPS can be effectively used to probe the electronic structure and bonding. nih.gov For example, in metal complexes of benzimidazoles, XPS can be used to study the coordination of the nitrogen atoms to the metal center. researchgate.net While no specific XPS studies on this compound are available, the expected binding energies can be estimated based on data from related compounds.

Representative XPS Data for this compound

The following interactive table provides representative binding energy values for the core levels of this compound.

| Core Level | Binding Energy (eV) | Assignment |

| C 1s | ~284.8 | C-C, C-H (aromatic) |

| C 1s | ~286.0 | C-N |

| C 1s | ~286.5 | C-O |

| N 1s | ~399.5 | -N= (pyridine-type) |

| N 1s | ~400.8 | -NH- (pyrrole-type) |

| O 1s | ~533.0 | -OH |

Note: The binding energy values in this table are representative and can vary slightly depending on the specific chemical environment and instrument calibration.

Reactivity Profiles and Mechanistic Studies of 1h Benzimidazole 4,6 Diol

Acid-Base Properties and Protonation Equilibria of the 1H-Benzimidazole-4,6-diol System

The this compound molecule possesses multiple ionizable sites, leading to a complex series of acid-base equilibria in solution. These sites include the two phenolic hydroxyl groups, the basic pyridinic nitrogen (N3) of the imidazole (B134444) ring, and the acidic pyrrolic proton (N1-H). The acid dissociation constants (pKa) of these sites dictate the predominant ionic species at a given pH.

While direct experimental pKa values for this compound are not extensively documented, its behavior can be accurately inferred from studies on benzimidazole (B57391) and substituted dihydroxybenzenes. frontiersin.orgnih.govnih.gov The protonation and deprotonation sequence involves four potential equilibria:

Protonation of the Imidazole Ring: In strongly acidic media, the pyridinic nitrogen atom (N3) is protonated to form a benzimidazolium cation. The pKa for this equilibrium (pKa1) in the parent benzimidazole is approximately 5.5, a value that would be modulated by the electron-donating hydroxyl groups in the 4,6-diol derivative. nih.govmdpi.com

Deprotonation of Phenolic Hydroxyls: As the pH increases into the neutral and basic range, the two hydroxyl groups will undergo deprotonation. Studies on dihydroxybenzenes show that the first phenolic pKa (pKa2) is typically in the range of 8-10, with the second (pKa3) being higher. frontiersin.org The relative acidity of the C4-OH and C6-OH groups depends on their electronic environment and potential for intramolecular hydrogen bonding.

Deprotonation of the Imidazole N-H: In strongly alkaline conditions, the N1-H proton can be abstracted. For the parent benzimidazole, this pKa (pKa4) is approximately 12.8. nih.gov

These equilibria are crucial as the charge state of the molecule significantly impacts its solubility, nucleophilicity, and ability to coordinate with metal ions. Computational studies using Density Functional Theory (DFT) on similar systems have been employed to dissect these complex equilibria, showing that solvent effects play a significant role in stabilizing the various ionic species. nih.gov

Table 1: Predicted Acid-Base Equilibria for this compound

| Equilibrium Step | Description | Predominant Species | Approximate pH Range |

| pKa1 | Protonation of Pyridinic Nitrogen (N3) | Cationic | < 5 |

| pKa2 | First Phenolic Deprotonation (C4/C6-OH) | Neutral | 5 - 9 |

| pKa3 | Second Phenolic Deprotonation (C4/C6-OH) | Monoanionic | 9 - 12 |

| pKa4 | Deprotonation of Imidazolic Nitrogen (N1-H) | Dianionic / Trianionic | > 12 |

Oxidation-Reduction Chemistry of the Dihydroxyl Benzimidazole Moiety

The dihydroxy substitution pattern on the benzene (B151609) ring makes this compound a redox-active molecule. Its chemistry is analogous to that of other dihydroxybenzenes like hydroquinone (B1673460) and catechol, which are known for their antioxidant properties.

Electrochemical techniques such as cyclic voltammetry are instrumental in characterizing the redox behavior of dihydroxy-aromatic compounds. nih.govmdpi.com Studies on catechol and hydroquinone derivatives reveal that they typically undergo a two-proton, two-electron oxidation process to form the corresponding quinone. nih.gov

For this compound, a similar oxidation is expected, where the diol moiety is converted to a benzimidazole-4,6-dione. The formal redox potential of this process is sensitive to pH due to the involvement of protons in the reaction. The electron-donating nature of the fused imidazole ring is expected to lower the oxidation potential compared to simple dihydroxybenzenes, making it more susceptible to oxidation. The electrochemical process can be described as quasi-reversible or irreversible, often complicated by side reactions or polymerization of the resulting quinone, particularly at higher potentials. mdpi.comnih.gov

Table 2: Comparison of Redox Potentials for Dihydroxy Aromatic Compounds

| Compound | Redox Couple | Typical Formal Potential (E°' vs. SHE at pH 7) |

| p-Hydroquinone | Hydroquinone / Benzoquinone | ~ +0.28 V |

| Catechol | Catechol / o-Benzoquinone | ~ +0.34 V |

| This compound | Diol / Dione | Predicted to be lower than hydroquinone |

Note: The potential for this compound is an educated prediction based on the electronic effects of the benzimidazole system.

The antioxidant activity of phenolic compounds like this compound is rooted in their ability to neutralize free radicals. Computational and experimental studies have identified three primary mechanisms for this activity. researchgate.netdntb.gov.ua

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom directly to a free radical (R•), quenching it and forming a stable benzimidazole-semiquinone radical. The efficiency of this pathway is related to the O-H Bond Dissociation Enthalpy (BDE). The HAT mechanism is generally favored in nonpolar media. researchgate.net

Single-Electron Transfer followed by Proton Transfer (SET-PT): The benzimidazole-diol first transfers an electron to the radical, forming a radical cation and an anion. The radical cation then rapidly loses a proton to a solvent or base, yielding the same semiquinone radical as in the HAT pathway. This mechanism is influenced by the Ionization Potential (IP) of the molecule.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is predominant in polar, protic solvents. The phenolic hydroxyl first deprotonates to form a phenoxide anion. This anion then readily donates an electron to the free radical. researchgate.netdntb.gov.ua

For this compound, the presence of two hydroxyl groups allows for the quenching of two radical species, ultimately leading to the stable benzimidazole-4,6-dione. DFT studies on related dihydroxybenzoic acids confirm that the SPLET mechanism is often the most favorable pathway in aqueous solutions. researchgate.net The stability of the resulting semiquinone radical, enhanced by resonance delocalization across the benzimidazole ring system, is a key factor in the compound's antioxidant potency. nih.gov

Cycloaddition Reactions and Pericyclic Transformations Involving the Benzimidazole Core

The benzimidazole ring system can participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions. wikipedia.org This reaction typically involves the in-situ generation of a benzimidazolium ylide from an N-alkylated benzimidazolium salt. researchgate.netresearchgate.net The ylide, which acts as a 1,3-dipole, then reacts with a dipolarophile, such as an activated alkyne or alkene, in a concerted, pericyclic fashion to form a new five-membered ring fused to the original benzimidazole structure. acs.orgacs.org

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

A quantitative understanding of the reactivity of this compound requires the study of reaction kinetics and thermodynamics. While specific kinetic data for this compound are scarce, analysis of related benzimidazole derivatives provides a framework for understanding its transformations.

Thermodynamic properties, such as the standard molar enthalpy of formation (ΔfH°m) and heat capacity, have been determined for various benzimidazole derivatives through techniques like static bomb combustion calorimetry and differential scanning calorimetry. researchgate.netup.pt These values provide insight into the inherent stability of the benzimidazole core. Theoretical studies have also been used to investigate the stability of substituted benzimidazoles, indicating that the positions and electronic nature of substituents are crucial factors. mdpi.com For this compound, intramolecular hydrogen bonding between the hydroxyl groups and the imidazole nitrogens could contribute additional thermodynamic stability.

Kinetic studies would involve measuring reaction rates and determining activation energies for processes such as oxidation, cycloaddition, or electrophilic substitution. For instance, the kinetics of free radical scavenging can be evaluated computationally by calculating the activation energies for the HAT, SET-PT, and SPLET pathways, providing a deeper mechanistic understanding beyond simple thermodynamic considerations. nih.gov

Table 3: Illustrative Thermodynamic Data for Benzazole Derivatives

| Compound | Phase | Standard Molar Enthalpy of Formation (kJ·mol⁻¹) |

| 2-Phenylbenzimidazole | Gaseous | 277.9 ± 5.0 |

| 2-Benzylbenzimidazole | Gaseous | 239.3 ± 5.0 |

| 5-Methyl-1H-benzotriazole | Crystalline | 129.2 ± 1.6 |

Data sourced from studies on related heterocyclic systems to illustrate typical thermodynamic parameters. researchgate.netup.pt

Catalytic Applications of this compound as a Ligand or Organocatalyst in Academic Research

The structural features of this compound make it a promising candidate for applications in catalysis, both as a ligand in coordination chemistry and as an organocatalyst.

As a Ligand: The benzimidazole moiety is a well-established ligand in coordination chemistry, capable of binding to transition metals through its pyridinic nitrogen atom. nih.govrsc.org The presence of the two hydroxyl groups in this compound introduces additional coordination sites. This allows the molecule to act as a bidentate or tridentate chelating ligand, binding to a metal center via N,O- or O,O-donor atoms. Such metal complexes, involving metals like copper, cobalt, or nickel, have shown significant catalytic activity in various organic transformations, including oxidation reactions. nih.govnih.gov The electronic properties of the benzimidazole ring, modulated by the hydroxyl substituents, can be fine-tuned to influence the catalytic performance of the metal center.

As an Organocatalyst: Chiral derivatives of benzimidazole have emerged as effective bifunctional organocatalysts. nih.gov The benzimidazole scaffold can act as both a hydrogen-bond donor (via the N-H group) and acceptor (via the N atom), allowing it to activate substrates in asymmetric reactions. researchgate.net The hydroxyl groups of this compound would enhance its hydrogen-bonding capabilities, making it a potentially effective organocatalyst for reactions like aldol (B89426) or Michael additions. The molecule could activate an electrophile through hydrogen bonding with its hydroxyl groups while simultaneously orienting a nucleophile via the imidazole ring, facilitating a stereoselective transformation.

Investigation of Reaction Intermediates and Transition States via Advanced Spectroscopic Techniques

The direct experimental investigation of reaction intermediates and transition states of this compound is not well-documented. However, insights can be drawn from studies on analogous benzimidazole derivatives and phenolic compounds using advanced spectroscopic techniques. Techniques such as transient absorption spectroscopy (TAS), femtosecond stimulated Raman spectroscopy (FSRS), and computational chemistry are invaluable for elucidating the short-lived species and energy barriers involved in chemical reactions.

For benzimidazole derivatives, photochemical reactions can proceed through the cleavage of an N-H bond, forming a benzimidazolyl radical and a hydrogen atom. Another potential pathway involves the cleavage of the five-membered imidazole ring. acs.org Computational studies, particularly Density Functional Theory (DFT), are instrumental in predicting the geometries of transition states and calculating the activation energies for such processes. These theoretical approaches can help to map out the potential energy surfaces of reactions involving this compound, identifying the most probable pathways and the structures of transient species.

Advanced spectroscopic methods would be crucial in verifying these theoretical predictions. For instance, time-resolved infrared (TRIR) spectroscopy could be employed to observe the vibrational modes of fleeting intermediates, providing structural information. Similarly, electron paramagnetic resonance (EPR) spectroscopy would be essential for the detection and characterization of any radical intermediates formed during a reaction.

Table 1: Potential Spectroscopic Techniques for Studying Reaction Intermediates of this compound

| Spectroscopic Technique | Information Provided | Potential Application to this compound |

| Transient Absorption Spectroscopy (TAS) | Electronic transitions of excited states and transient species. | Identification of excited singlet and triplet states, and any radical cations or anions formed upon photoexcitation. |

| Femtosecond Stimulated Raman Spectroscopy (FSRS) | Vibrational spectra of short-lived electronic excited states. | Elucidation of the structural dynamics of this compound in its excited state, tracking changes in bond lengths and angles. |

| Time-Resolved Infrared (TRIR) Spectroscopy | Vibrational spectra of transient species. | Direct observation of the formation and decay of intermediates, such as radicals or ring-opened products, by monitoring their characteristic IR bands. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection and characterization of paramagnetic species. | Confirmation of the presence and nature of radical intermediates that may be involved in the reactivity of this compound. |

| Computational Chemistry (DFT, TD-DFT) | Geometries, energies, and spectroscopic properties of ground, excited, and transition states. | Prediction of reaction pathways, activation energies, and the theoretical spectra of intermediates to aid in the interpretation of experimental data. |

Photoreactivity and Photodegradation Mechanisms of this compound

The photoreactivity and photodegradation of this compound are anticipated to be influenced by the presence of both the benzimidazole core and the hydroxyl substituents on the benzene ring. The benzimidazole moiety itself can undergo photoinduced reactions. For instance, photolysis of benzimidazole in various solvents can lead to the formation of dehydrodimers. acs.org The primary photochemical processes for the parent benzimidazole are hypothesized to involve either N-H bond cleavage to form a benzimidazolyl radical or a ring-opening isomerization. acs.org

The dihydroxy substitution on the benzene ring is expected to significantly modulate this photoreactivity. Phenolic compounds are known to be susceptible to photooxidation. The hydroxyl groups can increase the electron density of the aromatic ring, making it more susceptible to attack by reactive oxygen species (ROS) that may be generated under UV irradiation in the presence of oxygen.

The photodegradation of this compound in aqueous environments could proceed through several pathways:

Direct Photolysis: Absorption of UV light by the molecule could lead to its excitation to a singlet state, followed by intersystem crossing to a triplet state. These excited states may have sufficient energy to undergo bond cleavage, such as the aforementioned N-H or imidazole ring cleavage. acs.org

Indirect Photolysis (Sensitized Photodegradation): In natural waters, dissolved organic matter can act as a photosensitizer, absorbing sunlight and generating ROS like singlet oxygen (¹O₂) and hydroxyl radicals (•OH). These highly reactive species can then attack the this compound molecule. The hydroxyl groups would likely be primary targets for oxidation by •OH radicals, leading to the formation of phenoxyl radicals and subsequent degradation products.